N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE
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Overview
Description
N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process may start with the acetylation of 3-aminophenyl compounds, followed by sulfonamide formation with 4-tert-butylbenzenesulfonyl chloride. The final step involves the coupling of these intermediates under specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Reduction: This reaction might involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the compound’s structure.
Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent or in drug development.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets, disrupting biological pathways essential for microbial survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other sulfonamides, such as:
- Sulfanilamide
- Sulfadiazine
- Sulfamethoxazole
Uniqueness
N-(3-ACETYLPHENYL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE is unique due to its specific structural features, such as the presence of both acetyl and tert-butyl groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-18(29)21-6-5-7-23(16-21)28-25(30)20-10-8-19(9-11-20)17-27-33(31,32)24-14-12-22(13-15-24)26(2,3)4/h5-16,27H,17H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJHVJDGXLMZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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